An In-depth Technical Guide to n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS 35203-49-7)
An In-depth Technical Guide to n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS 35203-49-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is a specialized aromatic amine of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methylamino group, a primary amine, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its primary application in the development of targeted protein degraders.
Physicochemical Properties
The following table summarizes the key physicochemical properties of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine.
| Property | Value | Source |
| CAS Number | 35203-49-7 | [1][2][3] |
| Molecular Formula | C₈H₉F₃N₂ | [1][2][3] |
| Molecular Weight | 190.17 g/mol | [1] |
| IUPAC Name | N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine | [1] |
| Synonyms | 2-Amino-4-(trifluoromethyl)-N-methylaniline, 3-Amino-4-(methylamino)benzotrifluoride | [3] |
| Appearance | Solid | |
| Melting Point | 53-54 °C | N/A |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution
The first step involves the reaction of 4-chloro-3-nitrobenzotrifluoride with a methanolic solution of methylamine. The highly electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic substitution, allowing the displacement of the chlorine atom by the methylamino group.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in the intermediate, 2-(methylamino)-5-(trifluoromethyl)nitrobenzene, to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reduction methods, such as using tin(II) chloride or sodium borohydride with a suitable catalyst, can also be employed.[4][5][6]
Proposed Experimental Protocol:
Step 1: Synthesis of 2-(methylamino)-5-(trifluoromethyl)nitrobenzene
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To a solution of 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in methanol, add a solution of methylamine in methanol (excess, e.g., 3-5 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and any salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
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Dissolve the 2-(methylamino)-5-(trifluoromethyl)nitrobenzene (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the desired product, n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine. The product can be further purified by recrystallization or column chromatography if needed.
Application in Drug Discovery: A Key Building Block for PROTACs
The primary application of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine in drug discovery is as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8][9][10][11][12][13][14][15][16][17] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The Role in PROTAC Structure
A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is typically incorporated into the linker or the E3 ligase ligand portion of the PROTAC. The diamine functionality provides a convenient handle for attaching other parts of the molecule through amide bond formation or other coupling reactions. The trifluoromethyl group can enhance the binding affinity, metabolic stability, and cell permeability of the final PROTAC molecule.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Logical Workflow for Synthesis
The proposed synthesis of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine can be visualized as a straightforward two-step process.
Caption: Proposed synthetic workflow for the target compound.
Safety and Handling
Based on available safety data sheets, n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/ eye protection/ face protection.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is a valuable and versatile building block in modern drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its synthesis, while not explicitly detailed in readily available literature, can be reliably achieved through a two-step process. The unique combination of functional groups on this molecule provides medicinal chemists with a powerful tool to construct novel PROTACs and other bioactive compounds with potentially enhanced therapeutic properties. As the quest for new and more effective drugs continues, the importance of such specialized chemical building blocks is expected to grow.
References
- 1. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | C8H9F3N2 | CID 715666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | C8H9F3N2 | CID 715666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1-METHYL-4-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE CAS#: 35203-49-7 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. benchchem.com [benchchem.com]
- 7. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1 [repository.cam.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
